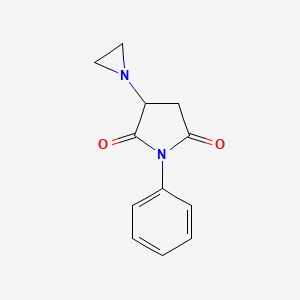

3-(aziridin-1-yl)-1-phenylpyrrolidine-2,5-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(aziridin-1-yl)-1-phenylpyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c15-11-8-10(13-6-7-13)12(16)14(11)9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOSWHYDIRHPHTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1C2CC(=O)N(C2=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90302222 | |

| Record name | 3-Aziridin-1-yl-1-phenyl-pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90302222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52380-78-6 | |

| Record name | MLS003106295 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149736 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Aziridin-1-yl-1-phenyl-pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90302222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Transformations

Diverse Synthetic Pathways to 3-(Aziridin-1-yl)-1-phenylpyrrolidine-2,5-dione

The construction of this compound can be approached from two main perspectives: forming the aziridine (B145994) ring onto a pre-existing pyrrolidinedione framework or, conversely, constructing the pyrrolidinedione core onto a molecule already containing the aziridine moiety. Each strategy presents its own set of advantages and challenges, influencing the choice of reagents and reaction conditions.

Strategies for Aziridine Ring Formation within the Pyrrolidinedione Framework

A common and direct method for the synthesis of this compound involves the aziridination of N-phenylmaleimide. This reaction typically proceeds via a nucleophilic addition of an aziridine precursor to the electron-deficient double bond of the maleimide (B117702) ring.

One established method involves the reaction of N-phenylmaleimide with an aziridinating agent. For instance, the use of a primary amine and an oxidizing agent can lead to the in-situ formation of a nitrene equivalent, which then undergoes a [2+1] cycloaddition with the alkene of the maleimide.

Another approach utilizes preformed aziridinating agents. The reaction of N-phenylmaleimide with a suitable source of the aziridine group, often in the presence of a catalyst, can directly yield the desired product. The choice of solvent and temperature can significantly impact the reaction's efficiency and selectivity.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Ref. |

| N-phenylmaleimide | Aziridine | - | This compound | |

| N-phenylmaleimide | Ethyl diazoacetate | Lewis Acid | Ethyl 2-(1-phenyl-2,5-dioxopyrrolidin-3-yl)aziridine-1-carboxylate | organic-chemistry.org |

| (E)-3-arylidene-1-phenyl-pyrrolidine-2,5-diones | 1,3-thiazolane-4-carboxylic acid and cyclic diketones | - | Dispiropyrrolothiazole derivatives | researchgate.net |

Approaches for Pyrrolidinedione Core Synthesis and Subsequent Aziridine Annulation

An alternative synthetic strategy involves the initial synthesis of a pyrrolidinedione precursor that is subsequently functionalized with an aziridine ring. This multi-step approach offers greater flexibility in modifying both the pyrrolidinedione core and the aziridine substituent.

A typical sequence begins with the synthesis of a substituted succinic acid or anhydride (B1165640). For instance, the reaction of maleic anhydride with a substituted aniline (B41778) can produce a substituted N-phenylmaleimide. researchgate.netfigshare.com This intermediate can then be subjected to aziridination as described in the previous section.

Alternatively, a precursor containing a leaving group at the 3-position of the pyrrolidinedione ring can be synthesized. Subsequent reaction with aziridine would then lead to the formation of the target molecule through nucleophilic substitution. This method allows for the introduction of the aziridine ring at a later stage of the synthesis.

| Precursor | Reagent 1 | Reagent 2 | Product | Ref. |

| Maleic anhydride | Substituted aniline | - | Substituted N-phenylmaleimide | researchgate.netfigshare.com |

| Maleic anhydride | Amine | Hexamethyldisilazane (B44280) (HMDS) | Pyrrolidine-2,5-dione derivative | nih.gov |

Stereoselective and Regioselective Synthesis Approaches for Functionalized Analogues

The synthesis of functionalized analogues of this compound with specific stereochemistry is of significant interest. The inherent chirality of many biologically active molecules necessitates the development of stereoselective synthetic methods.

Chiral auxiliaries can be employed to induce diastereoselectivity in the aziridination reaction. By attaching a chiral group to the N-phenylmaleimide, the approach of the aziridinating agent can be directed to one face of the double bond, leading to the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary provides the enantiomerically enriched product.

Asymmetric catalysis offers a more elegant and atom-economical approach to stereoselective synthesis. Chiral catalysts can be used to control the stereochemical outcome of the aziridination reaction, leading to the formation of a single enantiomer of the product. Various chiral ligands and metal complexes have been explored for this purpose. mdpi.com For example, the use of chiral Lewis acids can catalyze the asymmetric aziridination of imines with high enantioselectivity. msu.edu

Regioselectivity becomes crucial when dealing with unsymmetrically substituted pyrrolidinediones. The addition of the aziridine ring must be controlled to occur at the desired position. The electronic and steric properties of the substituents on the pyrrolidinedione ring can influence the regiochemical outcome of the reaction.

Catalytic Systems in the Synthesis of Aziridine-Pyrrolidinedione Hybrid Structures

The use of catalysts can significantly enhance the efficiency and selectivity of the synthesis of aziridine-pyrrolidinedione hybrids. Both metal-based and organocatalytic systems have been developed for this purpose.

Lewis acids, such as bismuth(III) triflate, have been shown to catalyze the reaction of imines with ethyl diazoacetate to produce aziridines with high yields and cis-diastereoselectivity. organic-chemistry.org Similarly, montmorillonite (B579905) K-10, a solid acid catalyst, can promote the stereoselective synthesis of cis-aziridines. organic-chemistry.org Rhodium(II) complexes are also effective catalysts for the intermolecular N-aryl aziridination of olefins. nih.gov

Organocatalysts, such as tertiary amines like DABCO, can catalyze the reaction of imines with phenacyl bromide derivatives to afford functionalized aziridines. organic-chemistry.org Brønsted acids have also been employed for the synthesis of cis-aziridines in a mild and convenient manner. organic-chemistry.org Phase-transfer catalysts have been utilized in the chiral aziridination of N-tosyl benzaldimine. researchgate.net

| Catalyst Type | Example | Reaction | Ref. |

| Lewis Acid | Bismuth(III) triflate | Aziridination of imines with ethyl diazoacetate | organic-chemistry.org |

| Solid Acid | Montmorillonite K-10 | Stereoselective synthesis of cis-aziridines | organic-chemistry.org |

| Metal Complex | Rhodium(II) complexes | Intermolecular N-aryl aziridination of olefins | nih.gov |

| Organocatalyst | DABCO | Aziridination of imines with phenacyl bromides | organic-chemistry.org |

| Organocatalyst | Brønsted acid | Synthesis of cis-aziridines | organic-chemistry.org |

| Phase-Transfer | Chiral phase-transfer catalyst | Aziridination of N-tosyl benzaldimine | researchgate.net |

Elucidation of Reaction Mechanisms in the Synthesis of this compound

Understanding the underlying reaction mechanisms is crucial for optimizing synthetic routes and designing new, more efficient methodologies. The synthesis of this compound involves several key steps, each with its own mechanistic intricacies.

Kinetic and Thermodynamic Studies of Key Reaction Steps

Kinetic studies provide valuable insights into the rates of the various steps involved in the synthesis. By monitoring the concentration of reactants and products over time, the rate-determining step of the reaction can be identified. This information is essential for optimizing reaction conditions, such as temperature and catalyst loading, to maximize the reaction rate and yield. For instance, kinetic studies of the Diels-Alder reaction between furan (B31954) and maleimide have been conducted to understand the reaction rates and activation energies. mdpi.com

Identification and Characterization of Reaction Intermediates

The synthesis of this compound and related N-substituted maleimides typically proceeds through identifiable intermediates. The formation of the core 1-phenylpyrrolidine-2,5-dione (N-phenylmaleimide) structure itself involves a key intermediate. The reaction begins with the nucleophilic attack of an aniline on maleic anhydride. This initial step forms an N-substituted maleamic acid derivative. tandfonline.comresearchgate.net This intermediate is an acyclic amic acid which can be isolated before the subsequent cyclization step.

The cyclization of the maleamic acid to the final maleimide is commonly achieved by heating in the presence of a dehydrating agent like acetic anhydride with a catalyst such as sodium acetate. tandfonline.com The characterization of the N-substituted maleamic acid intermediate can be performed using spectroscopic methods. For instance, in the synthesis of N-(4-chlorophenyl)maleimide, the intermediate N-(4-chloro)maleanilic acid was identified and distinguished from the starting materials and the final product using thin-layer chromatography (TLC). researchgate.net

The introduction of the aziridinyl group at the 3-position of the 1-phenylpyrrolidine-2,5-dione ring proceeds via a Michael addition reaction. In this step, aziridine acts as a nucleophile, attacking the electron-deficient double bond of the N-phenylmaleimide ring. This reaction is presumed to proceed through a zwitterionic or enolate intermediate, which is transient and quickly protonated to yield the final saturated succinimide (B58015) product. The characterization of such transient intermediates is challenging and often relies on mechanistic studies and computational analysis rather than direct isolation.

Chemical Reactivity and Derivatization Strategies for this compound

The chemical reactivity of this compound is dictated by the three major functional components of the molecule: the strained aziridine ring, the pyrrolidinedione system, and the N-phenyl substituent. Each of these sites offers distinct opportunities for chemical modification and derivatization.

Nucleophilic Ring-Opening Reactions of the Aziridine Moiety

The aziridine ring is a highly strained three-membered heterocycle, making it susceptible to ring-opening reactions by a variety of nucleophiles. nih.govmdpi.com The efficiency of these reactions is significantly influenced by the nature of the substituent on the aziridine nitrogen. nih.gov The presence of an electron-withdrawing group on the nitrogen atom activates the ring, facilitating nucleophilic attack. nih.govresearchgate.net In this compound, the pyrrolidinedione moiety acts as such an activating group.

The ring-opening can proceed via two regiochemical pathways, with the nucleophile attacking either of the two carbon atoms of the aziridine ring. The regioselectivity is dependent on reaction conditions and the nature of the nucleophile. mdpi.com A wide range of nucleophiles can be employed for this transformation, leading to a diverse array of functionalized pyrrolidinedione derivatives.

For example, hydrogen polysulfides have been shown to mediate the ring-opening of aziridines. nih.gov Other common nucleophiles include thiols, amines, halides, and azide (B81097) ions. researchgate.netnih.gov The reaction with trimethylsilylazide, for instance, leads to the formation of an azido-amine derivative. nih.gov These reactions provide a powerful method for introducing new functional groups and building molecular complexity.

| Nucleophile | Product Type | Typical Conditions | Reference |

|---|---|---|---|

| Azide (e.g., TMSN₃) | β-Azido amine | Reflux in acetonitrile | nih.gov |

| Carboxylic Acid Dianions | γ-Amino acid | THF, -78°C to room temperature | nih.govresearchgate.net |

| Acetate (e.g., NaOAc) | β-Amino acetate | CH₃CN, 0°C to room temperature | mdpi.comresearchgate.net |

| Hydrogen Polysulfides (H₂Sₙ) | β-Amino thiol/polysulfide | Aqueous buffer (pH 7.4) | nih.gov |

Cycloaddition Reactions Involving the Aziridine or Pyrrolidinedione Systems (e.g., 1,3-Dipolar Cycloadditions)

Both the aziridine and the pyrrolidinedione components of the molecule can participate in cycloaddition reactions. The 1,3-dipolar cycloaddition is a particularly powerful reaction for constructing five-membered heterocyclic rings. wikipedia.orgresearchgate.net

Aziridines can serve as precursors to azomethine ylides, which are classic 1,3-dipoles. nih.gov Thermal or photochemical cleavage of the carbon-carbon bond of the aziridine ring generates the azomethine ylide, which can then be trapped in situ by a suitable dipolarophile. nih.govrsc.org The N-phenylpyrrolidine-2,5-dione moiety itself contains potential dipolarophiles, but more commonly, the generated azomethine ylide would react with an external electron-deficient alkene or alkyne. nih.govyoutube.com

Conversely, the double bond within the N-phenylmaleimide precursor to the target molecule is an excellent dipolarophile for reaction with various 1,3-dipoles, including azomethine ylides generated from other sources. mdpi.comnih.gov The reaction of N-arylmaleimides with azomethine ylides generated from isatins and α-amino acids is a well-established method for the synthesis of complex spiro-pyrrolidinyl oxindoles. mdpi.comresearchgate.net These reactions often proceed with high regio- and diastereoselectivity. mdpi.comnih.gov This reactivity highlights that the pyrrolidinedione system is a reactive component in [3+2] cycloaddition strategies. mdpi.com

| 1,3-Dipole Source | Dipolarophile | Product | Typical Conditions | Reference |

|---|---|---|---|---|

| Isatin + α-Amino Acid | N-Substituted Maleimide | Spiro-pyrrolidinyl-dispirooxindole | Refluxing Ethanol | mdpi.com |

| Aziridine (thermal opening) | Benzaldehyde | Oxazolidine | Heating | nih.gov |

| Aziridine | 1,2,3-Triphenylcyclopropene | 3-Azabicyclo[3.1.0]hexane | - | rsc.org |

| Glycine + Aldehyde | Maleimide | Tetracyclic Pyrrolizidine | - | mdpi.com |

Modifications and Functionalizations of the Phenyl Substituent

The phenyl ring attached to the nitrogen of the pyrrolidinedione system can be modified using various aromatic functionalization techniques. The pyrrolidinedione moiety is an electron-withdrawing group, which deactivates the phenyl ring towards electrophilic aromatic substitution and directs incoming electrophiles primarily to the meta position. However, reactions at the para and ortho positions can also occur.

Standard electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions can be applied, although potentially requiring harsher conditions than for activated aromatic rings. For instance, studies on the hydrolysis rates of various para-substituted N-phenylmaleimides demonstrate that derivatives with different electronic properties on the phenyl ring can be readily synthesized. jst.go.jp

More advanced C-H functionalization strategies have also been developed. For example, copper-mediated C-H functionalization of N-phenylmaleimide with N,N-dimethylaniline has been reported, demonstrating that direct modification of the phenyl ring is feasible. researchgate.net The synthesis of various substituted N-phenylmaleimides is often accomplished by starting with the appropriately substituted aniline in the initial reaction with maleic anhydride. researchgate.netfigshare.com This approach allows for a wide range of functional groups to be incorporated into the phenyl ring.

Transformations of the Pyrrolidinedione Ring System

The pyrrolidinedione ring, also known as a succinimide ring, is relatively stable but can undergo several chemical transformations. One of the most common reactions is hydrolysis. N-aryl maleimides are susceptible to hydrolysis, which opens the ring to form the corresponding N-aryl maleamic acid. mdpi.com This reaction is particularly relevant in aqueous media and its rate can be influenced by the substituents on the N-aryl group. jst.go.jp

The carbonyl groups of the succinimide ring can be reduced using strong reducing agents like lithium aluminum hydride to yield the corresponding pyrrolidine (B122466). The double bond in the maleimide precursor can also be selectively reduced. Furthermore, the pyrrolidinedione ring can act as a building block in more complex syntheses. For example, it can be a component in the synthesis of various fused heterocyclic systems. researchgate.netrdd.edu.iq In some cases, reactions induced by reagents like DAST can lead to ring transformations, converting pyrrolidine derivatives into piperidines or other structures through aziridinium (B1262131) intermediates. rsc.org

Theoretical and Computational Investigations of 3 Aziridin 1 Yl 1 Phenylpyrrolidine 2,5 Dione

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are a cornerstone for understanding the electronic properties of a molecule like 3-(aziridin-1-yl)-1-phenylpyrrolidine-2,5-dione.

Molecular Orbital Analysis and Frontier Orbital TheoryFrontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

HOMO: For a molecule with multiple functional groups like this one, the HOMO is likely to be located on the more electron-rich parts of the molecule, such as the phenyl ring or the nitrogen atoms, which can act as electron donors in reactions.

LUMO: The LUMO is typically distributed over the electron-deficient sites, which for this molecule would likely include the carbonyl carbons of the pyrrolidine-2,5-dione ring, making them susceptible to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

Hypothetical Frontier Orbital Data

| Orbital | Energy (eV) | Likely Localization |

| HOMO | -6.5 | Phenyl ring, Aziridine (B145994) Nitrogen |

| LUMO | -1.8 | Pyrrolidine-2,5-dione carbonyls |

| Gap | 4.7 |

Note: This table is illustrative and not based on actual experimental or calculated data for the specific compound.

Charge Distribution and Electrostatic Potential MappingA Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution and is invaluable for predicting how the molecule will interact with other charged species.

Negative Potential (Red/Yellow): Regions of negative electrostatic potential are expected around the electronegative oxygen atoms of the carbonyl groups, indicating sites prone to electrophilic attack.

Positive Potential (Blue): Positive potential would be anticipated around the hydrogen atoms and potentially the strained aziridine ring, suggesting susceptibility to nucleophilic attack.

Neutral Regions (Green): The phenyl ring would likely exhibit a region of neutral or slightly negative potential due to the delocalized π-electrons.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of the molecule are critical to its function and interactions.

Computational Prediction of Reaction Mechanisms and Pathways

Computational methods can be used to model potential chemical reactions involving this compound. This involves calculating the energies of reactants, transition states, and products to map out the entire reaction pathway.

Given its structure, potential reactions for investigation could include:

Nucleophilic attack at the carbonyl carbons: The electron-deficient carbonyl carbons are likely sites for attack by nucleophiles.

Ring-opening of the aziridine: The strained three-membered aziridine ring is susceptible to ring-opening reactions, particularly under acidic conditions or upon attack by a nucleophile. Computational studies could elucidate the energy barriers for different ring-opening pathways.

Reactions involving the phenyl ring: Electrophilic aromatic substitution on the phenyl ring could also be modeled.

By calculating the activation energies for these potential pathways, computational chemistry can predict which reactions are most likely to occur under specific conditions.

Transition State Elucidation for Aziridine Ring Opening and Cycloadditions

The three-membered aziridine ring is characterized by significant ring strain, making it susceptible to ring-opening reactions. Thermally or photochemically, this ring can open to form an azomethine ylide, a reactive intermediate that is a nitrogen-based 1,3-dipole. researchgate.net This ylide can then readily participate in [3+2] cycloaddition reactions with various dipolarophiles. nih.govresearchgate.net

Computational methods, such as Density Functional Theory (DFT), are essential for elucidating the transition states of these processes. researchgate.netmdpi.com A theoretical investigation would typically involve:

Modeling the Ring Opening: Calculating the energy barrier for the conrotatory and disrotatory opening of the aziridine ring to form the corresponding azomethine ylide. The substitution pattern on the ring determines which of these pathways is preferred according to Woodward-Hoffmann rules.

Characterizing the Transition State (TS): Locating and characterizing the geometry of the transition state for the ring-opening step. This involves frequency calculations to confirm the TS structure, which should have exactly one imaginary frequency corresponding to the ring-breaking vibration.

Cycloaddition Transition States: In the presence of a dipolarophile (e.g., an alkene or alkyne), the generated azomethine ylide can undergo a cycloaddition. Computational studies would model the transition states for the possible regio- and stereoisomeric pathways of this addition. mdpi.com The relative energies of these transition states determine the predicted selectivity of the reaction. researchgate.netmdpi.com

For this compound, the azomethine ylide formed would be stabilized by the adjacent succinimide (B58015) structure. The subsequent cycloaddition would lead to the formation of complex polycyclic heterocyclic systems. researchgate.net

Table 1: Hypothetical Parameters for Transition State Analysis This table is illustrative and based on general principles of similar reactions, as specific data for the target compound was not found.

| Process | Computational Method | Calculated Parameter | Hypothetical Value |

|---|---|---|---|

| Aziridine Ring Opening | DFT (e.g., B3LYP/6-31G*) | Activation Energy (ΔG‡) | 15 - 25 kcal/mol |

| [3+2] Cycloaddition | DFT (e.g., B3LYP/6-31G*) | Activation Energy (ΔG‡) | 5 - 15 kcal/mol |

| Regioisomeric TS 1 | DFT (e.g., B3LYP/6-31G*) | Relative Energy | 0.0 kcal/mol |

Theoretical Yield and Selectivity Predictions for Synthetic Routes

While computational chemistry cannot predict exact experimental yields (which are affected by kinetics, purification, and human factors), it can predict theoretical reaction favorability and selectivity. By comparing the activation energies of competing reaction pathways, a major product can be predicted.

Thermodynamic vs. Kinetic Control: By calculating the energies of reactants, transition states, and products, computational models can determine whether a reaction is under kinetic or thermodynamic control. The predicted major product will be the one formed via the lowest energy transition state (kinetic product) or the one that is most stable thermodynamically (thermodynamic product).

Regioselectivity and Stereoselectivity: For cycloaddition reactions, different orientations of the dipole and dipolarophile can lead to different regioisomers. mdpi.com DFT and other high-level calculations can accurately predict the energy differences between the transition states leading to these isomers, thus forecasting the regioselectivity. For example, a study on nitrilimines found that they are highly selective, with the newly formed bond to the carbon terminus typically occurring with the less-substituted atom of the dipolarophile. researchgate.net

The synthesis of pyrrolidine-2,5-dione derivatives can be achieved through various routes, such as the reaction of corresponding anhydrides with amines. researchgate.net Theoretical calculations could model these synthetic steps to identify potential side reactions and optimize conditions by understanding the underlying energetic landscape.

Molecular Docking and Ligand-Target Interaction Predictions for Research Models

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.netnih.gov It is widely used in drug design to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

The pyrrolidine-2,5-dione (succinimide) scaffold is present in several known anticonvulsant drugs. nih.govnih.gov Therefore, it is plausible that derivatives like the title compound could be screened against neurological targets.

Computational Screening for Predicted Molecular Target Interactions

Given the structural similarities to known anticonvulsant agents, a computational screening of this compound would likely focus on targets implicated in epilepsy and neuropathic pain. nih.govnih.gov Potential targets could include:

Voltage-Gated Sodium Channels (VGSCs): A common target for anticonvulsants. nih.govmdpi.com

Voltage-Gated Calcium Channels (VGCCs): Particularly T-type and L-type channels, which are known targets for succinimide-based drugs like ethosuximide. nih.gov

GABA Receptors: Modulating GABAergic inhibition is another key anticonvulsant mechanism.

Inorganic Pyrophosphatases (PPases): Some complex pyrrolidine (B122466) derivatives have shown inhibitory activity against these enzymes, which are potential antibacterial targets. nih.gov

The screening process involves docking the molecule against a library of these protein structures to obtain a preliminary assessment of binding affinity, often expressed as a docking score.

Analysis of Predicted Binding Modes and Interaction Energies

Once a potential target is identified through screening, a more detailed docking analysis is performed. This involves predicting the specific binding pose of the ligand within the active site of the protein and analyzing the non-covalent interactions that stabilize the complex.

Binding Pose: The analysis reveals the three-dimensional orientation of the ligand, showing which parts of the molecule are buried within the binding pocket and which are solvent-exposed.

Key Interactions: The stability of the ligand-protein complex is determined by interactions such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-cation or pi-pi stacking interactions. nih.gov For this compound, the carbonyl groups of the succinimide ring could act as hydrogen bond acceptors, while the phenyl group could engage in hydrophobic and pi-stacking interactions.

Binding Energy: Docking software calculates a score that estimates the binding free energy (e.g., in kcal/mol). A more negative score typically indicates a more favorable binding interaction. researchgate.net Molecular dynamics simulations can be used to refine these poses and provide more accurate binding energy calculations. researchgate.netnih.gov

Table 2: Hypothetical Molecular Docking Results for a Neurological Target This table is illustrative, as specific docking studies for the target compound were not found.

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

|---|---|---|---|

| Voltage-Gated Sodium Channel | -8.5 | Phe1764, Tyr1771 | Pi-Pi Stacking (Phenyl Ring) |

| L-Type Calcium Channel | -7.9 | Ser1115, Asn1118 | Hydrogen Bond (Carbonyl Oxygen) |

Molecular and Cellular Biological Investigations Mechanism Focused Studies

Studies on Molecular Target Identification and Validation in Research Models

Identifying the precise molecular targets is crucial to understanding the mechanism of action of any biologically active compound. For derivatives of aziridine (B145994) and pyrrolidinedione, research has pointed towards several key areas of interaction, including enzyme inhibition, receptor binding, and covalent modification of macromolecules.

The pyrrolidinedione (or succinimide) scaffold is a common feature in molecules designed to inhibit various enzymes. nih.gov Likewise, the aziridine ring can contribute to potent interactions with enzyme active sites. rsc.org Preclinical studies on derivatives containing these motifs have identified several enzyme families as potential targets.

Metabolic and Inflammatory Enzymes : Pyrrolidine-2,5-dione derivatives have been investigated as inhibitors of enzymes involved in metabolic and inflammatory pathways. nih.gov For instance, certain derivatives show inhibitory activity against α-amylase and α-glucosidase, enzymes critical for carbohydrate metabolism. nih.govnih.gov Others have been identified as potent inhibitors of cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade. nih.govresearchgate.net

Other Enzyme Targets : Research has also explored the inhibition of other enzymes by these classes of compounds. Pyrrolidine-based thiosemicarbazones have been evaluated as inhibitors of dihydrofolate reductase (DHFR), an important target in antimicrobial and anticancer therapies. rsc.org Furthermore, aziridine derivatives have shown inhibitory activity against enzymes such as glucocerebrosidase (GBA) and cysteine proteases. rsc.org

Table 1: Examples of Enzymatic Inhibition by Aziridine and Pyrrolidinedione Derivatives This table is interactive and can be sorted by clicking on the column headers.

| Compound Class | Enzyme Family | Specific Enzyme(s) | Observed Effect | Reference(s) |

|---|---|---|---|---|

| Pyrrolidine (B122466) Derivatives | Carbohydrate Metabolism | α-amylase, α-glucosidase | Inhibition of activity | nih.govnih.gov |

| Pyrrolidine-2,5-dione Derivatives | Inflammatory Cascade | COX-1, COX-2, 5-LOX | Potent inhibition, with some compounds showing selectivity for COX-2 | nih.govresearchgate.net |

| Pyrrolidine-based Thiosemicarbazones | Folate Metabolism | Dihydrofolate reductase (DHFR) | Potent inhibition | rsc.org |

| Aziridine Derivatives | Lysosomal Storage | Glucocerebrosidase (GBA) | Inhibitory activity | rsc.org |

| Aziridine Derivatives | Proteases | Cysteine Proteases | Inhibitory activity | rsc.org |

The interaction of small molecules with protein receptors and binding sites is a fundamental aspect of their mechanism of action. For compounds like 3-(aziridin-1-yl)-1-phenylpyrrolidine-2,5-dione, computational and experimental methods are employed to characterize these interactions.

Computational Docking Studies : Molecular docking simulations are frequently used to predict the binding modes of pyrrolidinedione derivatives within the active sites of target proteins, such as COX and DHFR enzymes. nih.govrsc.org These in silico studies help to understand the specific amino acid residues involved in the interaction and can support the rational design of more potent and selective inhibitors. nih.gov

Experimental Binding Assays : Experimental validation of these interactions is critical. Techniques such as fluorescence anisotropy (FA) and isothermal titration calorimetry (ITC) can be used to confirm binding and determine the affinity of the ligand for its target protein. nih.govrsc.org For example, binding assays for some 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives suggest a plausible mechanism of action involving interaction with neuronal voltage-sensitive sodium channels. nih.gov These methods provide quantitative data on the strength and stoichiometry of the ligand-protein interaction, which is essential for validating computational predictions. nih.gov

The high reactivity of the aziridine ring is a defining characteristic of many molecules that contain this moiety. wikipedia.org This reactivity is primarily due to the significant ring strain in the three-membered heterocycle, which makes it susceptible to nucleophilic attack and ring-opening. rsc.orgwikipedia.org

DNA Alkylation : Aziridines are well-established alkylating agents. nih.gov The mechanism involves the nucleophilic attack by electron-rich centers in DNA, particularly the N7 position of guanine (B1146940) and, to a lesser extent, adenine. nih.govmdpi.com This covalent modification leads to the formation of a DNA adduct. nih.govoncohemakey.com If a molecule contains more than one alkylating group, it can form interstrand cross-links, which are particularly cytotoxic. mdpi.comresearchgate.net This ability to covalently modify DNA is the basis for the antitumor activity of many aziridine-containing natural products and synthetic drugs. mdpi.commdpi.com

Protein Adduction : The electrophilic nature of the aziridine ring also makes it reactive towards nucleophilic amino acid residues in proteins (e.g., cysteine, histidine, lysine). nih.gov Covalent binding to proteins can disrupt their structure and function, leading to cellular toxicity. nih.gov This process, known as protein adduction, is a recognized mechanism of action for various electrophilic compounds. nih.govnih.gov Identifying the specific protein targets and the functional consequences of their adduction is a key area of research for understanding the broader biological effects of reactive molecules. nih.gov

Cellular Pathway Modulation Studies in in vitro Research Models

The molecular interactions of this compound and related compounds ultimately manifest as changes in cellular behavior. In vitro studies using cell-based models are essential for elucidating how these compounds affect critical cellular pathways, such as those controlling cell growth, division, and death.

Both aziridine and pyrrolidine-containing compounds have frequently been reported to possess antiproliferative activity against a variety of cancer cell lines. nih.govrsc.org This activity stems from their ability to interfere with the cellular machinery required for growth and division.

The antiproliferative effects are often dose-dependent and can be attributed to the molecular mechanisms described previously, such as enzyme inhibition or DNA alkylation, which disrupt essential cellular processes and halt proliferation. mdpi.com For example, studies on N-sugar substituted chiral aziridines showed activity against prostate (PC3) and cervical (HeLa) cancer cell lines. rsc.org

Beyond simply halting proliferation, many biologically active compounds can actively trigger programmed cell death, or apoptosis. This is a critical mechanism for the efficacy of many anticancer agents.

Cell Cycle Arrest : Compounds that interfere with DNA synthesis or function can often cause cells to arrest at specific checkpoints in the cell cycle. For instance, some quinazolinone derivatives have been shown to cause cell cycle arrest at the G2/M phase, preventing cells from entering mitosis. bue.edu.eg This arrest can provide an opportunity for the cell to repair damage or, if the damage is too severe, to initiate apoptosis.

Apoptosis Induction : Both aziridine and pyrrolidine derivatives have been shown to induce apoptosis in cancer cells. mdpi.comnih.gov The induction of apoptosis is a complex process often mediated by a cascade of enzymes called caspases. nih.govnih.gov Studies have shown that some aziridine-containing compounds activate effector caspases, such as caspase-3 and caspase-9. nih.gov This activation can be triggered by internal cellular stress, such as the generation of reactive oxygen species (ROS) or the release of cytochrome c from the mitochondria into the cytoplasm. nih.govnih.gov The externalization of phosphatidylserine (B164497) on the cell surface is another hallmark of apoptosis that can be measured to confirm this mode of cell death. nih.gov

Table 2: Summary of Cellular Effects of Related Aziridine and Pyrrolidinedione Derivatives This table is interactive and can be sorted by clicking on the column headers.

| Compound Class | Cellular Process | Specific Mechanism/Observation | Cell Line Examples | Reference(s) |

|---|---|---|---|---|

| Aziridine Derivatives | Cell Proliferation | Inhibition of cell viability | Prostate (PC3), Cervical (HeLa) | rsc.orgmdpi.com |

| Pyrrolidine Derivatives | Cell Proliferation | Antiproliferative activity | Breast (MCF-7, MDA-MB-231), Lung (A549) | nih.gov |

| Quinazolinone Derivatives | Cell Cycle | Arrest at G2/M phase | HepG-2 | bue.edu.eg |

| Aziridine Derivatives | Apoptosis | Activation of caspase-3 and caspase-9, release of cytochrome c | Human myeloma cells | nih.gov |

| Pyrrolidinium Fullerene Derivatives | Apoptosis | Generation of ROS, activation of caspase-3 and caspase-8 | HL-60 | nih.gov |

| Pyrrolidine Analogues | Apoptosis | Overexpression of active caspase-3 | Jurkat | nih.gov |

Modulation of Gene Expression Profiles in Response to Compound Exposure

A thorough review of scientific databases and literature reveals no specific studies that have investigated the modulation of gene expression profiles in response to exposure to this compound. Therefore, no data on its effects on the transcriptome of any cell type is currently available.

Table 1: Summary of Gene Expression Modulation by this compound

| Cell Line/Organism | Genes Upregulated | Genes Downregulated | Fold Change | Experimental Method |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Cellular Uptake and Intracellular Distribution in Research Models

Currently, there is a lack of published research detailing the cellular uptake and intracellular distribution of this compound in any research models.

No studies have been identified that elucidate the specific mechanisms by which this compound permeates cellular membranes. Information regarding its potential for passive diffusion, active transport, or facilitated diffusion is not available in the current body of scientific literature.

There are no available studies that have investigated the subcellular localization of this compound. Consequently, its accumulation or specific targeting to organelles such as the nucleus, mitochondria, or endoplasmic reticulum has not been determined.

Table 2: Subcellular Distribution of this compound in Research Models

| Cell Type | Organelle | Percentage of Total Cellular Compound | Method of Detection |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Structure Activity Relationship Sar Studies for Biological Effects

Systematic Elucidation of Structure-Activity Relationships

Impact of Aziridine (B145994) Ring Substitution on Molecular Interactions

The aziridine ring, a strained three-membered heterocycle, is a critical pharmacophore. Its reactivity, largely dictated by the substituents on the ring, plays a significant role in the molecule's interactions with biological targets. The presence of electron-withdrawing groups on the nitrogen atom of a non-activated aziridine can activate the ring, making it more susceptible to nucleophilic attack, a common mechanism for the biological action of such compounds. mdpi.com

Studies on related aziridine-containing compounds have shown that the nature of substituents on the carbon atoms of the aziridine ring also influences biological activity. For instance, the introduction of bulky or branched aliphatic substituents can enhance cytotoxic effects against certain cancer cell lines. mdpi.comnih.gov This suggests that steric factors play a role in the binding of the molecule to its target. While specific data for substitutions on the aziridine ring of 3-(aziridin-1-yl)-1-phenylpyrrolidine-2,5-dione are not extensively detailed in the provided information, general principles of aziridine chemistry suggest that such modifications would significantly alter the electronic and steric properties of the molecule, thereby affecting its biological activity.

Table 1: Illustrative Impact of Aziridine Ring Substitution on Biological Activity

| Substitution on Aziridine Ring | Expected Change in Electron Density | Potential Impact on Reactivity | Predicted Biological Effect |

| Unsubstituted | Baseline | Moderate | Baseline Activity |

| Methyl | Increased | Decreased | Altered Selectivity |

| Phenyl | Decreased (inductive) | Increased | Enhanced Potency |

| Acetyl | Significantly Decreased | Significantly Increased | Increased Potency/Toxicity |

This table is illustrative and based on general chemical principles of aziridine reactivity.

Influence of Pyrrolidinedione Core Modifications on Biological Effects

The pyrrolidine-2,5-dione scaffold is a versatile and privileged structure in medicinal chemistry, known to be present in a wide range of biologically active compounds. researchgate.netnih.gov Modifications to this core can have profound effects on the molecule's pharmacological profile. SAR analyses have indicated that substituents at the 3-position of the pyrrolidine-2,5-dione ring are particularly important for determining anticonvulsant activity in related compounds. nih.gov

Alterations to the pyrrolidinedione ring itself, such as changing the ring size or introducing heteroatoms, would fundamentally change the geometry and electronic distribution of the molecule, likely leading to a significant loss or change in biological activity. The planarity and rigidity of the dione (B5365651) system contribute to how the molecule presents its other functional groups, such as the aziridine and phenyl moieties, to its biological target.

Table 2: Predicted Influence of Pyrrolidinedione Core Modifications

| Modification to Pyrrolidinedione Core | Expected Structural Impact | Predicted Influence on Biological Effect |

| Substitution at C3 (with aziridine) | Key interaction point | Critical for activity |

| Substitution at C4 | Alters steric profile | May modulate selectivity |

| Ring expansion (e.g., to piperidine-2,6-dione) | Changes ring conformation | Likely loss of specific activity |

| Replacement of carbonyl oxygen | Alters hydrogen bonding capacity | Significant change in binding affinity |

This table is based on established SAR principles for pyrrolidinedione-containing compounds.

Role of Phenyl Substituent Variations on Activity Profiles

The N-phenyl group of this compound is another key determinant of its biological activity. Theoretical studies on 1-phenylpyrrolidine-2,5-diones have highlighted the importance of the benzene (B151609) moiety for antifungal activity. researchgate.net The nature and position of substituents on this phenyl ring can modulate the molecule's lipophilicity, electronic properties, and steric bulk, thereby influencing its absorption, distribution, metabolism, excretion (ADME) properties, and its interaction with the target.

For instance, the introduction of electron-donating or electron-withdrawing groups can alter the electron density of the entire molecule, which may affect its binding affinity. The position of these substituents (ortho, meta, or para) is also crucial, as it dictates the spatial arrangement of these groups and their potential for steric clashes or favorable interactions with the binding site.

Table 3: Illustrative Effect of Phenyl Substituent Variations on Activity

| Phenyl Substituent | Position | Electronic Effect | Predicted Impact on Activity |

| None | - | Neutral | Baseline Activity |

| 4-Chloro | Para | Electron-withdrawing | Potential increase in potency |

| 4-Methoxy | Para | Electron-donating | May alter selectivity |

| 2-Methyl | Ortho | Electron-donating, Steric hindrance | Potential decrease in activity due to steric clash |

| 3-Nitro | Meta | Strongly electron-withdrawing | Potential for altered target interaction |

This table provides hypothetical examples based on general SAR principles.

Stereochemical Effects on Biological Activity and Selectivity

Stereochemistry plays a pivotal role in the biological activity of many chiral molecules, and this compound is no exception. The carbon atom at the 3-position of the pyrrolidinedione ring is a stereocenter, meaning the molecule can exist as two enantiomers (R and S). The spatial orientation of the aziridine group relative to the pyrrolidinedione core can significantly influence how the molecule interacts with chiral biological targets such as enzymes and receptors. researchgate.netnih.gov

It is well-established that different stereoisomers of a drug can have different pharmacological activities, with one enantiomer often being more potent or having a different biological effect than the other. nih.gov This is because the binding sites of biological macromolecules are themselves chiral, and thus can differentiate between enantiomers. For example, the stereospecific orientation of a substituent can dramatically alter the binding mode within a protein's active site. nih.gov Therefore, the synthesis and biological evaluation of individual enantiomers of this compound are essential for a complete understanding of its SAR and for the development of more selective and effective therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comresearchgate.net For derivatives of this compound, QSAR models can be developed to predict the biological activity of novel, unsynthesized analogs.

These models typically use a set of molecular descriptors that quantify various physicochemical properties of the molecules, such as lipophilicity (logP), electronic properties (e.g., Hammett constants), and steric parameters (e.g., molar refractivity). By correlating these descriptors with the observed biological activity of a training set of compounds, a predictive model can be generated. researchgate.net

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide even more detailed insights by creating 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding interactions are favorable or unfavorable for activity. mdpi.com Such models can be invaluable tools for the rational design of new derivatives of this compound with improved potency and selectivity.

Despite a comprehensive search for scientific literature, no specific research articles containing detailed analytical data for the compound "this compound" could be located. While the CAS number for this compound is identified as 52380-78-6, searches for experimental data related to its structural elucidation and analysis did not yield any published studies.

Therefore, it is not possible to provide the requested article with detailed research findings for the specified analytical methodologies, as the primary scientific literature containing this information does not appear to be available. The search included methodologies such as advanced NMR spectroscopy, high-resolution mass spectrometry, vibrational spectroscopy, X-ray crystallography, and chiral chromatography specifically for this compound.

General information on these analytical techniques and their application to related pyrrolidine-2,5-dione derivatives exists, but there is no specific data for this compound itself.

Advanced Analytical Methodologies in Research on 3 Aziridin 1 Yl 1 Phenylpyrrolidine 2,5 Dione

Biophysical Techniques for Molecular Interaction Analysis (e.g., ITC, SPR for binding kinetics/thermodynamics)

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the publicly available research on the specific compound 3-(aziridin-1-yl)-1-phenylpyrrolidine-2,5-dione. While the broader class of pyrrolidine-2,5-dione derivatives has been a subject of interest in medicinal chemistry for developing novel therapeutic agents, detailed biophysical characterization of this particular aziridinyl-substituted compound is not documented in accessible research.

Specifically, there is no available data from studies employing Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to elucidate the binding kinetics and thermodynamics of this compound with any biological target. Such studies would be crucial for understanding the molecular interactions driving its biological activity.

Isothermal Titration Calorimetry would provide a complete thermodynamic profile of its binding to a target, including the enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction, from which the dissociation constant (Kd) can be derived. This information is fundamental for understanding the forces that drive the binding event, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions.

Surface Plasmon Resonance is another powerful technique that would yield valuable data on the kinetics of the interaction. By measuring the association rate constant (ka) and the dissociation rate constant (kd), SPR can provide a detailed picture of how quickly the compound binds to its target and how long it remains bound. The ratio of these constants also provides the dissociation constant (Kd), offering a complementary approach to ITC.

Given the absence of empirical data from these advanced analytical methodologies for this compound, no data tables on its binding kinetics or thermodynamics can be generated at this time. The scientific community would benefit from future research in this area to fully characterize the molecular interaction profile of this compound.

Synthetic Analogues and Derivatives: Design and Preclinical Evaluation

Rational Design Principles for Novel Analogues Based on SAR Studies

Structure-Activity Relationship (SAR) studies form the cornerstone for the rational design of novel analogues. For the pyrrolidine-2,5-dione scaffold, SAR analyses have elucidated key structural requirements for various biological activities, primarily anticonvulsant and antinociceptive effects.

The design strategy often involves a molecular hybridization approach, which combines pharmacophoric elements from known active drugs into a single molecule. nih.govmdpi.com For instance, the pyrrolidine-2,5-dione ring is a core fragment in the anti-epileptic drug ethosuximide. nih.govnih.gov

Key SAR insights for the pyrrolidine-2,5-dione core include:

Substitution at the C-3 Position: This position is critical for determining the spectrum of activity. SAR analysis reveals that anticonvulsant activity is strongly influenced by the substituent at this position. nih.gov For example, introducing bulky groups like benzhydryl or sec-butyl groups can enhance efficacy in certain seizure models. nih.gov The introduction of a dimethylamino moiety at the C-3 position has been shown to be particularly beneficial for potent anticonvulsant activity in some series. mdpi.com The aziridine (B145994) ring at this position is of particular interest due to its known role in conferring antitumor and antibacterial properties to molecules.

Substitution at the N-1 Position: The substituent on the imide nitrogen significantly impacts potency and pharmacokinetics. Aryl groups, such as the phenyl group in the parent compound, are common. Modifications often involve introducing substituted phenyl rings or arylpiperazine fragments connected via an alkyl linker. nih.govnih.gov For example, derivatives with a phenylpiperazine moiety bearing a 3-trifluoromethyl group have shown high activity in the maximal electroshock (MES) seizure test. nih.gov

Linker between Core and N-1 Substituent: When an arylpiperazine fragment is used, the length of the alkyl chain linking it to the pyrrolidine-2,5-dione core can influence the onset and duration of action. nih.gov An acetamide (B32628) moiety has also been used as a linker, which may broaden the anticonvulsant activity spectrum. nih.gov

These principles guide the design of new analogues by systematically altering these specific structural features to optimize potency, selectivity, and drug-like properties.

Synthesis of Focused Libraries of Related Compounds

The synthesis of focused libraries of related compounds is essential for systematically exploring the SAR and identifying lead candidates. Various synthetic methodologies have been developed for preparing pyrrolidine-2,5-dione derivatives.

A common approach for creating diversity at the C-3 position involves the Michael addition of nucleophiles to N-substituted maleimides. nih.gov For analogues of 3-(aziridin-1-yl)-1-phenylpyrrolidine-2,5-dione, this would involve the addition of aziridine to an N-phenylmaleimide precursor. Subsequent diversification can be achieved by varying the N-substituent on the maleimide (B117702).

Combinatorial chemistry techniques, such as the "split-pool" method on a solid support, have been employed to generate large libraries of highly functionalized pyrrolidines. nih.gov This strategy allows for the creation of a vast number of compounds by systematically combining a set of building blocks, facilitating the rapid identification of highly active structures. nih.gov

A general synthetic route to C-3 amino-substituted pyrrolidine-2,5-diones involves:

Condensation of an amino acid derivative with maleic anhydride (B1165640) to form a maleamic acid. mdpi.com

Cyclization, often promoted by agents like hexamethyldisilazane (B44280) (HMDS), to yield a monounsaturated pyrrolidine-2,5-dione (maleimide derivative). mdpi.com

Michael addition of a desired amine (such as a substituted piperazine (B1678402) or, in the case of the parent compound, aziridine) to the double bond of the maleimide ring. mdpi.comnih.gov

These synthetic strategies are adaptable and allow for the creation of focused libraries where specific positions on the scaffold are systematically varied to probe the chemical space around the parent compound. tandfonline.comresearchgate.net

Comparative Molecular and Cellular Biological Activity Analysis of Analogues

Once synthesized, focused libraries of analogues undergo rigorous biological evaluation to compare their activities and elucidate mechanisms of action. This typically involves a combination of in vitro and in vivo assays.

For anticonvulsant activity, initial screening is often performed using animal models such as the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (scPTZ) seizure test, and the 6 Hz psychomotor seizure model, which represents therapy-resistant epilepsy. mdpi.comnih.govresearchgate.net

The comparative analysis of a library of 1,3-disubstituted pyrrolidine-2,5-diones revealed that activity in the MES versus the scPTZ test could be modulated by the C-3 substituent. For instance, 3-benzhydryl and 3-isopropyl derivatives showed the most favorable protection in the scPTZ test, whereas 3-methyl and unsubstituted analogues were more active in the MES test. nih.gov

Below is an interactive table summarizing the anticonvulsant activity of representative pyrrolidine-2,5-dione analogues from various research studies.

| Compound Series | C-3 Substituent | N-1 Substituent Fragment | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | 6 Hz ED₅₀ (mg/kg) | Reference |

| A | Benzhydryl | 2-(4-(3-CF₃-phenyl)piperazin-1-yl)ethyl | 80.38 | >300 | 108.80 | nih.gov |

| B | sec-Butyl | 2-(4-(3-CF₃-phenyl)piperazin-1-yl)ethyl | 104.90 | >300 | 121.70 | nih.gov |

| C | 3-Methylthiophen-2-yl | 2-(4-(3-CF₃-phenyl)piperazin-1-yl)ethyl | 26.3 | >150 | 25.4 | nih.gov |

| D | Benzo[b]thiophen-2-yl | 3-(4-(3-CF₃-phenyl)piperazin-1-yl)propyl | 27.4 | >100 | 30.8 | mdpi.com |

| E | Phenyl | N-(2-methoxyphenyl)acetamide | 45.6 | >300 | 39.5 | nih.gov |

This table presents a selection of data from cited literature to illustrate the comparative activities of different analogues. ED₅₀ is the median effective dose.

Mechanistic studies are also crucial. Many anticonvulsant pyrrolidine-2,5-diones are believed to act by modulating voltage-gated sodium and/or calcium ion channels. nih.govnih.gov In vitro electrophysiological assays are used to confirm these interactions. For instance, some lead compounds have been shown to inhibit neuronal voltage-sensitive sodium channels or specific calcium channel subtypes (e.g., L-type, T-type). nih.govnih.gov

Beyond anticonvulsant properties, analogues are also evaluated for other activities. Pyrrolidine-2,5-dione derivatives have been assessed as anti-inflammatory agents by measuring their inhibition of cyclooxygenase (COX-1/COX-2) and 5-lipoxygenase (5-LOX) enzymes. nih.govebi.ac.uk Others have been evaluated as potential antitumor agents, with activity assessed against various cancer cell lines. researchgate.netnih.gov

Exploration of Prodrug Strategies for Research Applications (excluding clinical aspects)

A significant challenge in the preclinical development of some pyrrolidine-2,5-dione derivatives is their low aqueous solubility, which can hinder biological testing and formulation for in vivo studies. mdpi.com Prodrug strategies offer a powerful approach to overcome such physicochemical barriers for research purposes. acs.org A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in situ to release the active parent compound. mdpi.com

For research applications, a prodrug approach can be used to:

Enhance Aqueous Solubility: Attaching a polar promoiety, such as a phosphate (B84403), succinate (B1194679), or an amino acid, can dramatically increase water solubility, enabling the preparation of stock solutions for in vitro assays or formulations for intravenous administration in animal studies. acs.org

Improve Membrane Permeability: For cellular assays, lipophilic promoieties can be attached to enhance passage across cell membranes. The promoiety is designed to be cleaved by intracellular enzymes, such as esterases, to release the active compound inside the cell. mdpi.com

While specific prodrugs of this compound are not documented, general principles can be applied. For instance, if the N-phenyl ring were substituted with a hydroxyl group, it could be converted into a phosphate ester prodrug to improve solubility. Alternatively, if low solubility hinders oral absorption in animal models, derivatization into more soluble forms like N-phosphonoamino or succinate ester prodrugs could be explored. acs.org The key is that the promoiety must be efficiently cleaved in the biological system being studied to ensure that the observed activity is due to the parent compound. acs.org

Future Research Directions and Open Questions

Exploration of Undiscovered Synthetic Routes and Green Chemistry Applications

The synthesis of pyrrolidine-2,5-dione derivatives has traditionally involved methods that can be resource-intensive. researchgate.net Future research should focus on developing novel, more efficient, and environmentally benign synthetic pathways to 3-(aziridin-1-yl)-1-phenylpyrrolidine-2,5-dione.

One promising area is the application of microwave-assisted organic synthesis (MAOS) . This technique has been shown to increase synthetic efficiency in the preparation of other pyrrolidine (B122466) derivatives and aligns with the principles of green chemistry. nih.gov The development of multicomponent reactions (MCRs) also presents a valuable strategy. MCRs are known for their high atom and step-economy, which can lead to the synthesis of complex molecules like pyrrolidine derivatives with reduced waste generation. tandfonline.com Investigating ultrasound-assisted synthesis could also offer a greener alternative to conventional methods. tandfonline.com

Furthermore, exploring novel catalytic systems, such as planar chiral rhodium indenyl catalysts, could enable highly enantioselective aziridination of precursor alkenes, offering precise control over the stereochemistry of the aziridine (B145994) moiety. organic-chemistry.org Computational studies could aid in designing and optimizing these new synthetic routes. organic-chemistry.org

Table 1: Potential Green Chemistry Approaches for Synthesis

| Synthetic Approach | Potential Advantages |

| Microwave-Assisted Organic Synthesis (MAOS) | Increased reaction rates, higher yields, reduced energy consumption. |

| Multicomponent Reactions (MCRs) | High atom economy, step efficiency, reduced waste. |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, milder reaction conditions. |

| Novel Catalytic Systems | High enantioselectivity, greater functional group tolerance. |

Identification of Novel Biological Targets and Underexplored Mechanisms of Action

The pyrrolidine-2,5-dione scaffold is a privileged structure in medicinal chemistry, appearing in drugs with a wide range of biological activities, including anticonvulsant, anti-inflammatory, and anticancer properties. nih.govnih.gov The presence of the aziridine ring, a known alkylating agent, suggests potential for covalent interactions with biological macromolecules. researchgate.net This dual functionality opens up a vast landscape for identifying novel biological targets and elucidating mechanisms of action.

Future research should aim to screen this compound against a broad panel of biological targets. Given that various pyrrolidine-2,5-dione derivatives have shown activity as anticonvulsants, exploring its effects on neuronal targets is a logical starting point. nih.gov The anti-inflammatory potential is also significant, as related compounds have demonstrated inhibition of enzymes like cyclooxygenases. ebi.ac.uk

The aziridine moiety is found in several natural products with potent antitumor and antibacterial activities. nih.govcancer.gov Therefore, investigating the anticancer and antimicrobial properties of this compound is highly warranted. The mechanism of action could involve DNA alkylation, a common mode of action for aziridine-containing anticancer agents. mdpi.com

Advancements in Computational Modeling for Predictive Compound Design and Reaction Optimization

Computational modeling is a powerful tool in modern drug discovery and chemical synthesis. nih.gov For this compound, computational approaches can be instrumental in several key areas.

Predictive Compound Design: Quantitative Structure-Activity Relationship (QSAR) studies can be employed to predict the biological activities of novel derivatives. nih.gov By creating a library of virtual analogs with modifications to the phenyl ring or the pyrrolidine-2,5-dione core, it may be possible to identify structures with enhanced potency and selectivity for specific biological targets. Molecular docking simulations can further elucidate the binding modes of these compounds with their targets, guiding the design of more effective molecules. ebi.ac.uk

Reaction Optimization: Computational models can be used to predict the feasibility and outcomes of different synthetic reactions. mit.edu For instance, density functional theory (DFT) calculations can provide insights into reaction mechanisms, such as the ring-opening of the aziridine, helping to optimize reaction conditions and improve yields. nih.gov This predictive capability can significantly reduce the time and resources required for experimental work.

Integration with High-Throughput Screening Methodologies for Academic Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large compound libraries against specific biological targets. bruker.com Integrating this compound and its derivatives into HTS campaigns could accelerate the discovery of new therapeutic leads.

Academic research laboratories can develop and implement various HTS assays to evaluate the biological activities of this compound. For example, cell-based assays can be used to assess its cytotoxicity against a panel of cancer cell lines or its ability to inhibit the growth of various microbial strains. researchgate.net Enzyme inhibition assays can be developed to screen for activity against specific molecular targets, such as kinases or proteases. bruker.com

The synthesis of a focused library of analogs based on the this compound scaffold would be a crucial first step. This library could then be screened using HTS to identify structure-activity relationships (SAR) and to discover compounds with promising biological profiles for further development. nih.gov

Development as Chemical Probes for Biological Systems

Should this compound or its derivatives exhibit potent and selective biological activity, they could be developed into valuable chemical probes. Chemical probes are small molecules used to study the function of proteins and other biological macromolecules in living systems.

The reactive aziridine group makes this compound particularly interesting for the development of covalent probes. By attaching a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, to the core structure, researchers could create probes to label and identify the specific biological targets of the compound. This approach would be invaluable for elucidating its mechanism of action and for target validation studies.

The development of such probes would require careful chemical modification to ensure that the addition of the tag does not significantly alter the compound's biological activity. These probes could then be used in a variety of applications, including cellular imaging, affinity chromatography, and proteomics, to gain deeper insights into complex biological processes.

Q & A

Q. What are the established synthetic routes for 3-(aziridin-1-yl)-1-phenylpyrrolidine-2,5-dione, and what critical parameters influence yield?

The synthesis typically involves multi-step reactions, including cyclization and functional group substitutions. For example, related pyrrolidine-2,5-dione derivatives are synthesized via cyclization of maleic anhydride precursors with amines under reflux conditions in ethanol or methanol . Key parameters include:

- Reagent stoichiometry : Excess aziridine ensures complete substitution at the pyrrolidine nitrogen.

- Temperature control : Reflux (~80°C) promotes cyclization while avoiding decomposition.

- Catalysts : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) enhance reaction efficiency.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product .

Q. How is the structural integrity of this compound validated experimentally?

- X-ray crystallography : SHELX software refines crystal structures to confirm bond lengths and angles, particularly the aziridine ring geometry and lactam conformation .

- NMR spectroscopy : and NMR identify characteristic signals, such as the aziridine protons (δ 2.5–3.0 ppm) and carbonyl carbons (δ 170–175 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]) with <2 ppm error .

Q. What in vitro assays are recommended for preliminary biological activity screening?

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 µM to determine IC values.

- Enzyme inhibition : Kinase or protease inhibition assays using fluorescence-based substrates.

- Reactivity profiling : Incubation with glutathione (GSH) to assess aziridine ring stability, which impacts alkylation potential .

Advanced Research Questions

Q. How can reaction mechanisms for aziridine functionalization be elucidated computationally?

- Density Functional Theory (DFT) : Calculate transition states and activation energies for aziridine ring-opening reactions. For example, nucleophilic attack by thiols proceeds via a two-step mechanism with a zwitterionic intermediate .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on reaction pathways to optimize conditions .

Q. How can contradictory bioactivity data between studies be resolved?

- Purity assessment : Use HPLC (≥95% purity) to rule out impurities affecting results. For instance, trace maleimide byproducts may skew cytotoxicity readings .

- Assay standardization : Normalize cell viability protocols (e.g., incubation time, serum concentration) to minimize variability .

- Metabolite profiling : LC-MS identifies degradation products (e.g., hydrolyzed aziridine) that alter activity .

Q. What strategies improve the pharmacokinetic profile of aziridine-containing pyrrolidine diones?

- Prodrug design : Mask the aziridine ring with ester or carbamate groups to enhance solubility and reduce off-target alkylation .

- Structural modifications : Introduce electron-withdrawing groups (e.g., -NO) on the phenyl ring to stabilize the lactam moiety and prolong half-life .

- Nanocarrier encapsulation : Liposomal formulations improve tumor-targeted delivery and reduce systemic toxicity .

Q. How can high-resolution crystallography resolve ambiguous electron density in aziridine derivatives?

- SHELXL refinement : Apply TWIN and BASF commands to model twinned crystals, common in strained aziridine systems .

- Disorder modeling : Split occupancy for aziridine conformers using PART instructions.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···O bonds) to validate packing motifs .

Q. What methodologies address stability challenges during storage and handling?

- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis.

- pH optimization : Buffered solutions (pH 6–7) minimize aziridine ring-opening in aqueous media .

- Light protection : Amber vials prevent photodegradation of the phenylpyrrolidine core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.